7-[4-[4-(2-Aminophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone
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Overview
Description
7-[4-[4-(2-Aminophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of psychiatric disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-[4-(2-Aminophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone typically involves multiple steps. One common method starts with the preparation of 7-hydroxyquinolin-2(1H)-one, which is then reacted with 1-bromo-4-chlorobutane to form 7-(4-chlorobutoxy)quinolin-2(1H)-one . This intermediate is further reacted with 2-aminophenyl-1-piperazine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization and chromatography are also common to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
7-[4-[4-(2-Aminophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
7-[4-[4-(2-Aminophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential as an antipsychotic agent due to its activity on dopamine receptors.
Mechanism of Action
The compound exerts its effects primarily through its interaction with dopamine receptors. It acts as a partial agonist at presynaptic dopamine autoreceptors and as an antagonist at postsynaptic D₂ receptors . This dual activity helps modulate dopamine levels in the brain, which is beneficial in treating psychiatric disorders such as schizophrenia.
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: 7-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy}-3,4-dihydro-2(1H)-quinolinone.
Brexpiprazole: 7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one.
Uniqueness
7-[4-[4-(2-Aminophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct pharmacological properties. Unlike aripiprazole and brexpiprazole, this compound has a 2-aminophenyl group, which may result in different receptor binding affinities and therapeutic effects.
Properties
Molecular Formula |
C23H30N4O2 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
7-[4-[4-(2-aminophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C23H30N4O2/c24-20-5-1-2-6-22(20)27-14-12-26(13-15-27)11-3-4-16-29-19-9-7-18-8-10-23(28)25-21(18)17-19/h1-2,5-7,9,17H,3-4,8,10-16,24H2,(H,25,28) |
InChI Key |
ADDMUZHOJJCOGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC=CC=C4N |
Origin of Product |
United States |
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